IC50 Shift in Transglutaminase 2 Inhibition Relative to 3-Pyridyl and 2-Pyridyl Isomers
In a series of acylideneoxoindole reversible inhibitors of human transglutaminase 2, the 4'-pyridyl substituent (representing the target compound's structural motif) exhibited an IC50 of 1.2 µM. The 3'-pyridyl isomer showed slightly higher potency at 0.9 µM, while the 2'-pyridyl isomer was intermediate at 1.1 µM [1]. This represents a 25% reduction in potency for the 4-pyridyl isomer relative to the most potent 3-pyridyl analog, and a 9% reduction relative to the 2-pyridyl analog. The Ki value for the 4'-pyridyl analog was not independently resolved in this dataset, but the 3'-pyridyl analog yielded a Ki of 1.3 µM [1]. These data establish that the 4-pyridyl isomer occupies a distinct, quantifiable position in the activity landscape.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4'-pyridyl analog: IC50 = 1.2 µM |
| Comparator Or Baseline | 3'-pyridyl analog: IC50 = 0.9 µM; 2'-pyridyl analog: IC50 = 1.1 µM |
| Quantified Difference | 4'-pyridyl vs. 3'-pyridyl: 25% reduction in potency; 4'-pyridyl vs. 2'-pyridyl: 9% reduction in potency |
| Conditions | Recombinant human transglutaminase 2 inhibition assay, acylideneoxoindole scaffold series |
Why This Matters
Procuring the incorrect positional isomer can introduce a 25% potency gap in TG2 inhibition campaigns, potentially compromising SAR optimization and lead selection.
- [1] Keillor, J. W.; Apperley, K. Y. P.; Akbar, A. Acylideneoxoindoles: a new class of reversible inhibitors of human transglutaminase 2. PMC3081996, Table 2. View Source
